Product packaging for trans-1,2-Cyclohexanediol(Cat. No.:CAS No. 1460-57-7)

trans-1,2-Cyclohexanediol

Cat. No.: B013532
CAS No.: 1460-57-7
M. Wt: 116.16 g/mol
InChI Key: PFURGBBHAOXLIO-PHDIDXHHSA-N
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Description

Significance of Vicinal Diols in Organic Chemistry and Synthesis

Vicinal diols, also known as 1,2-diols or glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.mefiveable.me This structural motif is of fundamental importance in organic chemistry for several reasons. The proximity of the two hydroxyl groups allows for intramolecular and intermolecular hydrogen bonding, which significantly influences their physical properties such as boiling point and solubility. fiveable.me

From a synthetic standpoint, vicinal diols are versatile intermediates. fiveable.me They can be prepared through various methods, most notably the dihydroxylation of alkenes. chemistrysteps.com The stereochemistry of the resulting diol—either syn (cis) or anti (trans)—can often be controlled by the choice of reagents. For instance, the use of osmium tetroxide typically results in syn-dihydroxylation, while methods involving epoxidation followed by ring-opening lead to anti-dihydroxylation. chemistrysteps.com

The hydroxyl groups of vicinal diols can undergo a range of chemical transformations, including oxidation to form aldehydes, ketones, or carboxylic acids, and can be used as protecting groups for carbonyl compounds. chemistrysteps.com Furthermore, their unique reactivity is harnessed in important reactions like the pinacol (B44631) rearrangement. pearson.com

Overview of Cyclohexanediol Isomers: cis- and trans-1,2-Cyclohexanediol

Cyclohexane-1,2-diol exists as two main stereoisomers: cis-1,2-cyclohexanediol (B155557) and this compound. wikipedia.org In the cis isomer, both hydroxyl groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. cymitquimica.comquora.com This difference in spatial arrangement leads to distinct physical and chemical properties.

The conformational flexibility of the cyclohexane ring further complicates the isomeric landscape. In the chair conformation, the substituents can occupy either axial or equatorial positions. For this compound, the most stable conformation is the one where both hydroxyl groups are in equatorial positions, minimizing steric strain. quora.com The cis isomer, however, must have one axial and one equatorial hydroxyl group in its most stable chair conformation. quora.com

Infrared spectroscopy studies have shown that both isomers exhibit hydrogen bonding in both solid and liquid phases. akjournals.com However, differential scanning calorimetry has revealed that cis-1,2-cyclohexanediol undergoes a phase transition before melting, a behavior not observed for the trans isomer under the same conditions. akjournals.com

Historical Context and Evolution of Research on this compound

The study of cyclohexanediols dates back to early investigations into the oxidation of cyclohexene (B86901). One of the classic methods for synthesizing this compound involves the oxidation of cyclohexene with reagents like performic acid or peracetic acid, followed by hydrolysis of the intermediate ester. orgsyn.org Another established route is the hydrolysis of cyclohexene oxide. orgsyn.org

Early research focused on understanding the fundamental reactions and properties of these diols. Over time, the focus has shifted towards harnessing their unique stereochemistry for more advanced applications. The development of asymmetric synthesis has highlighted the importance of chiral molecules like the enantiomers of this compound. These enantiomerically pure forms, such as (1S,2S)-trans-1,2-cyclohexanediol, have become valuable as chiral auxiliaries and ligands in stereoselective reactions. scbt.comscientificlabs.com

Modern research continues to explore more efficient and environmentally friendly synthetic routes to this compound. This includes the use of green oxidants like hydrogen peroxide and catalytic systems to improve yield and selectivity. acs.orgciac.jl.cn For instance, studies have demonstrated the use of p-toluenesulfonic acid as a catalyst for the trans-dihydroxylation of cyclohexene with hydrogen peroxide in an aqueous medium. acs.org Furthermore, the application of continuous flow microreactors has been shown to offer advantages over traditional batch production, including faster reaction rates and higher product purity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B013532 trans-1,2-Cyclohexanediol CAS No. 1460-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diol
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InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1
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InChI Key

PFURGBBHAOXLIO-PHDIDXHHSA-N
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Canonical SMILES

C1CCC(C(C1)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID7075347
Record name 1,2-trans-Cyclohexanediol
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Molecular Weight

116.16 g/mol
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Physical Description

White or cream crystalline powder; [Alfa Aesar MSDS]
Record name trans-1,2-Cyclohexanediol
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Vapor Pressure

0.01 [mmHg]
Record name trans-1,2-Cyclohexanediol
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CAS No.

1460-57-7, 1072-86-2
Record name trans-1,2-Cyclohexanediol
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Record name 1,2-Cyclohexanediol, trans-
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Record name 1,2-Cyclohexanediol, (1R-trans)-
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Record name 1,2-trans-Cyclohexanediol
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Record name trans-cyclohexane-1,2-diol
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Record name 1,2-CYCLOHEXANEDIOL, TRANS-
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Synthesis Methodologies for Trans 1,2 Cyclohexanediol

Stereoselective and Stereospecific Synthesis Routes

A fundamental and widely applied strategy for synthesizing trans-1,2-diols is through a two-step sequence involving the epoxidation of an alkene followed by the ring-opening of the resulting epoxide. chadsprep.comjove.com This process is a classic example of an anti-dihydroxylation reaction. chadsprep.com

The initial step consists of the epoxidation of cyclohexene (B86901) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid. chadsprep.comchemistrysteps.com This reaction is a concerted process where the oxygen atom from the peroxyacid is transferred to the same face of the alkene double bond, resulting in the formation of a cyclohexene oxide, which has a syn stereochemistry. jove.com

The second step is an acid-catalyzed hydrolysis of the epoxide intermediate. chadsprep.com The epoxide oxygen is first protonated by an acid catalyst, making the ring more susceptible to nucleophilic attack. jove.comlibretexts.org A water molecule then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the protonated epoxide. jove.com This nucleophilic attack occurs from the side opposite to the epoxide ring (a backside attack), leading to the opening of the three-membered ring. chadsprep.comjove.com The stereochemical outcome of this SN2-type reaction is an inversion of configuration at the carbon atom that is attacked, which ultimately results in the anti-addition of the two hydroxyl groups across the original double bond, yielding trans-1,2-Cyclohexanediol. chadsprep.comlibretexts.org

The oxidation of cyclohexene using performic acid is a well-established method for producing this compound. orgsyn.orgorgsyn.org Performic acid is typically generated in situ by mixing formic acid with hydrogen peroxide. orgsyn.orgoc-praktikum.de In a common procedure, freshly distilled cyclohexene is added slowly to the performic acid mixture while maintaining the reaction temperature between 40 and 45°C using an ice bath. orgsyn.orgorgsyn.org

The mechanism involves the reaction of cyclohexene with performic acid to form an intermediate, which is subsequently hydrolyzed to the diol. orgsyn.org This hydrolysis step is often carried out using a sodium hydroxide (B78521) solution. oc-praktikum.de This method has been reported to produce yields of this compound in the range of 65–73%. orgsyn.orgorgsyn.orggoogle.com

ParameterValueReference(s)
Reactants Cyclohexene, Formic Acid, Hydrogen Peroxide orgsyn.orgoc-praktikum.de
Temperature 40–45 °C orgsyn.org
Hydrolysis Sodium Hydroxide Solution oc-praktikum.de
Yield 65–73% orgsyn.orgorgsyn.orggoogle.com
Product This compound orgsyn.org

The direct hydrolysis of cyclohexene oxide is a key route to synthesizing this compound. orgsyn.org This transformation can be achieved effectively by heating cyclohexene oxide in water without the need for another catalyst. researchgate.net In this process, water serves simultaneously as a reactant, a solvent, and a modest acid catalyst. researchgate.net Research has demonstrated that this method can achieve a 100% yield and 100% purity of this compound when conducted at 120°C for 6 hours with a 5:1 molar ratio of water to cyclohexene oxide. researchgate.net

Alternatively, the hydrolysis can be catalyzed by solid acids, such as zeolites, under solvent-free conditions. researchgate.netresearchgate.net Using an H-ZSM-5 zeolite catalyst, a yield of 88.6% of 1,2-cyclohexanediol (B165007) was obtained with a 96.2% conversion of cyclohexene oxide under mild conditions. researchgate.net

Catalyst/ConditionsTemperatureTimeYield of trans-1,2-CHDConversion of CHOReference(s)
Water (no other catalyst)120 °C6 h100%100% researchgate.net
H-ZSM-5 ZeoliteMild Conditions-88.6%96.2% researchgate.net

Another established method for the synthesis of this compound involves the oxidation of cyclohexene with peracetic acid, using tungsten trioxide as a catalyst. orgsyn.orgorgsyn.org This method was reported in 1949 and provides a direct route from the alkene to the diol. google.com The reaction has been cited with a yield of 70% for this compound. google.com

Enzymatic resolution offers a powerful method for obtaining enantiopure forms of this compound from a racemic mixture. nih.gov This biocatalytic approach utilizes the high stereoselectivity of enzymes, such as lipases. nih.gov

One study demonstrated the use of two extracellular lipases from Bacillus subtilis, Lipase A and Lipase B, for the kinetic resolution of (rac)-trans-1,2-diacetoxycyclohexane. nih.gov The enzymes selectively hydrolyzed the (R,R)-enantiomer of the racemic diacetate. nih.gov This selective hydrolysis allows for the preparation and separation of both enantiopure (R,R)- and (S,S)-cyclohexane-trans-1,2-diol with an enantiomeric excess greater than 99%. nih.gov The reaction conditions were optimized for both purified enzymes and crude cell lyophilizates, enabling preparative-scale synthesis. nih.gov

Enzyme SourceSubstrateSelectivityProductEnantiomeric ExcessReference(s)
Bacillus subtilis (Lipase A and B)(rac)-trans-1,2-diacetoxycyclohexane(R,R)-enantiomer(R,R)- and (S,S)-CHD>99% nih.gov

A green and efficient method for synthesizing this compound utilizes p-toluenesulfonic acid (p-TsOH) as a promoter and hydrogen peroxide as the oxidant. acs.orgunirioja.es This reaction is typically performed in a biphasic system and notably does not require any organic solvents. acs.orgresearchgate.net This approach has been shown to achieve high conversions of cyclohexene, up to 97.9%. acs.orgunirioja.es

A practical challenge in this method is the isolation of the product from the aqueous phase, as this compound can form an azeotropic mixture with water. acs.orgresearchgate.net This issue can be resolved by neutralizing the p-TsOH catalyst and then adding sodium p-toluenesulfonate (p-TsONa). acs.orgresearchgate.net The presence of this salt breaks the azeotrope, allowing for the removal of water via simple distillation. acs.org The final product can then be purified by sublimation. acs.org

Promoter/OxidantSystemConversionKey FeatureReference(s)
p-TsOH / H₂O₂Biphasic, no organic solventUp to 97.9%Azeotrope destruction with p-TsONa for isolation acs.orgunirioja.esresearchgate.net

Catalytic Hydrogenation of 1,2-Cyclohexanedione (B122817)

The catalytic hydrogenation of 1,2-cyclohexanedione serves as a viable route to produce 1,2-cyclohexanediol. This reaction typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the dione's carbonyl groups. The electrocatalytic hydrogenation of catechol can produce 1,2-cyclohexanedione as an intermediate, which is then further reduced to 1,2-cyclohexanediol. cdnsciencepub.comgrafiati.com This process has been studied in aqueous media using a Rh–Al2O3 powder catalyst, yielding both cis and trans isomers of 1,2-cyclohexanediol. cdnsciencepub.comgrafiati.com The pH of the solution plays a crucial role in the reaction, influencing the formation of intermediates. cdnsciencepub.comgrafiati.com

In the dehydrogenation of this compound, 2-hydroxycyclohexanone is the primary product. However, further dehydrogenation can lead to 1,2-cyclohexanedione, particularly at higher temperatures or with prolonged reaction times. mdpi.com This suggests that the reverse reaction, the hydrogenation of 1,2-cyclohexanedione, can be controlled to favor the formation of this compound.

Shi Asymmetric Epoxidation and Regio- and Stereospecific Hydride/Alkylide Addition

A powerful strategy for the enantioselective synthesis of trans-1,2-diol derivatives involves a sequence starting with a silyl (B83357) enol ether, followed by Shi asymmetric epoxidation, and then a regio- and stereospecific hydride or alkylide addition. nih.gov This method allows for the preparation of optically active trans-1,2-diol monosilyl ether derivatives from ketones. nih.gov

The Shi epoxidation utilizes a fructose-derived organocatalyst and an oxidant like oxone to asymmetrically epoxidize alkenes. wikipedia.orgsigmaaldrich.com This reaction is known for its effectiveness with unfunctionalized trans-olefins. wikipedia.org The resulting α-silyloxy epoxides can then undergo highly regio- and stereospecific ring-opening with hydride or alkylide donors. nih.gov This tandem approach provides a versatile route to chiral diols. For instance, tert-butyldiphenylsilyl enol ethers of cyclic ketones can be epoxidized and then reduced with borane-tetrahydrofuran (B86392) complex (BH3-THF) to yield the corresponding trans-1,2-diol monosilyl ethers with high stereospecificity. nih.gov

The key features of this methodology are:

Enantioselectivity: The Shi catalyst directs the epoxidation to one face of the alkene, leading to a high enantiomeric excess of the resulting epoxide. wikipedia.orgsigmaaldrich.com

Regioselectivity: The subsequent nucleophilic addition of a hydride or alkylide occurs preferentially at one of the two epoxide carbons. masterorganicchemistry.comresearchgate.net

Stereospecificity: The ring-opening proceeds with a defined stereochemical outcome, typically an anti-addition, leading to the trans-diol product. masterorganicchemistry.com

Green Chemistry and Sustainable Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for the synthesis of this compound.

Metal-Free and Non-Organic Solvent Methodologies

A significant advancement in green synthesis is the development of metal-free and non-organic solvent-based methods. One such approach involves the oxidation of cyclohexene using hydrogen peroxide as the oxidant and p-toluenesulfonic acid (p-TsOH) as a promoter in a biphasic system, which avoids the use of organic solvents. acs.org This method can achieve high conversions of up to 97.9%. acs.org However, the separation of the highly polar this compound from the aqueous solution can be challenging due to the formation of an azeotropic mixture with water. acs.orgmdpi.com A reported solution to this is the neutralization of p-TsOH, which allows for the removal of water by simple distillation, followed by purification of the diol by sublimation, thus eliminating the need for any organic solvent in the entire process. acs.org

Another metal-free approach utilizes organoselenium catalysts for the dihydroxylation of cyclohexene to this compound. sioc-journal.cn Polystyrene-supported selenic acid has been used as a recyclable heterogeneous catalyst, which is beneficial for potential industrial applications. sioc-journal.cn

Supercritical Fluid Extraction for Enantiomeric Resolution

Supercritical fluid extraction (SFE) presents an environmentally benign alternative for the enantiomeric resolution of racemic this compound. This technique often utilizes supercritical carbon dioxide (scCO2) as the solvent. researchgate.netscispace.com

The process typically involves the formation of diastereomeric cocrystals between the racemic diol and a chiral resolving agent, such as tartaric acid. researchgate.netresearchgate.netacs.org One enantiomer of the diol selectively forms a cocrystal with the resolving agent, leaving the other enantiomer unreacted. researchgate.netacs.org SFE is then employed in a two-step process. First, the unreacted enantiomer is extracted at a lower temperature (e.g., 33°C) and pressure (e.g., 20 MPa). researchgate.netacs.org Subsequently, the temperature is raised (e.g., to at least 73°C) to decompose the diastereomeric cocrystal in situ, allowing for the extraction of the other enantiomer. researchgate.netacs.org This method can produce both enantiomers in high yield and with an enantiomeric excess (ee) greater than 99% after two resolution steps. researchgate.netresearchgate.net

A key aspect of this resolution is the formation of a stable 1:1 co-crystal between one of the this compound enantiomers and the corresponding tartaric acid enantiomer. researchgate.net

Continuous Flow Microreactor Synthesis versus Batch Production

The synthesis of this compound can be significantly improved by employing continuous flow microreactors instead of traditional batch production methods. acs.orgnih.govsigmaaldrich.com A comparison between the two methods for the preparation of this compound, which involves two exothermic steps, highlights the advantages of microreactor technology. acs.orgnih.gov

FeatureBatch ProductionContinuous Flow Microreactor
Reagent Concentration Limited by safety and temperature controlUp to 3 times higher concentration possible
Reaction Rate Slower, requires slow reagent additionFaster reaction rate
Product Purity Prone to colored impuritiesHigher purity product, free of colored impurities
Safety Requires careful temperature control due to exothermsEnhanced safety due to better heat and mass transfer

The superior heat and mass transfer characteristics of microreactors allow for better control over reaction parameters, leading to a safer process, faster reaction times, and a higher quality product. acs.orgnih.gov

Preparation of Enantiopure this compound

The preparation of enantiomerically pure this compound is crucial for its application as a chiral auxiliary and in asymmetric synthesis. Chemical resolution remains a widely used and effective method, especially for large-scale preparations. tandfonline.comtandfonline.com

One successful chemical resolution strategy involves the use of an optically active acid to form diastereomeric esters with the racemic diol. O-Acetyl mandelic acid has been identified as a suitable resolving agent. tandfonline.comtandfonline.com The racemic this compound is reacted with (S)-(+)-O-acetylmandelic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and N,N-dimethylaminopyridine (DMAP) to form a mixture of diastereomeric monoesters. tandfonline.com These diastereomers can then be separated by column chromatography or crystallization. tandfonline.comtandfonline.com Subsequent hydrolysis of the separated esters yields the enantiopure (S,S)-(+)- and (R,R)-(-)-trans-1,2-cyclohexanediol. tandfonline.com

Another approach to obtaining enantiopure this compound is through biocatalytic methods, such as enzymatic kinetic resolution. acs.org

Chemical Resolution Procedures

Chemical resolution remains a cornerstone for obtaining enantiopure this compound, particularly for large-scale preparations. This classical approach involves the use of a chiral resolving agent to convert the enantiomeric diols into a mixture of diastereomers, which can then be separated by physical means such as crystallization or chromatography.

One effective chemical resolution procedure employs O-acetyl mandelic acid as the resolving agent. In this process, the racemic this compound is reacted with an optically active form of O-acetyl mandelic acid. This reaction forms a diastereomeric mixture of monoesters. The separation of these diastereomers can be effectively achieved through column chromatography or, on a larger scale, by crystallization from a mixed solvent system of petroleum ether and diethyl ether. Following the separation of the diastereomers, the desired enantiomer of this compound is recovered. A notable challenge with this specific method is the potential for partial racemization of the mandelic acid during the workup phase.

A screening of various optically active acids, including hydratropic acid, ν-camphanic acid, N-carbethoxy proline, and N-tosyl proline, identified O-acetyl mandelic acid as a particularly suitable agent for this resolution.

Resolving AgentSeparation MethodKey Observation
O-Acetyl Mandelic AcidColumn Chromatography / CrystallizationEffective separation, but risk of partial racemization of the resolving agent during workup.

Diastereomeric Cocrystal Formation with Chiral Acids (e.g., Tartaric Acid)

A highly selective method for the resolution of racemic this compound involves the formation of diastereomeric cocrystals with a chiral acid, most notably tartaric acid. This technique leverages the specific molecular recognition between one enantiomer of the diol and the chiral resolving agent to form a stable crystalline complex, leaving the other enantiomer in the solution.

The process involves reacting a racemic mixture of this compound with an enantiomerically pure form of tartaric acid (either (S,S)- or (R,R)-tartaric acid) in a solvent such as ethanol. Research has shown that enantiomerically pure tartaric acid selectively forms cocrystals with the corresponding this compound enantiomer with remarkable selectivity. For instance, (2R,3R)-(+)-tartaric acid forms a stable diastereomeric complex with (1R,2R)-(-)-cyclohexanediol.

A key finding is that the selectivity of the resolution increases with a higher molar ratio of the resolving agent to the racemic compound, as the tartaric acid only reacts with one of the diol enantiomers. The resulting diastereomeric cocrystal can be separated from the unreacted enantiomer, which remains in the mother liquor. A novel and environmentally benign approach utilizes supercritical fluid extraction (SFE) with carbon dioxide to separate the unreacted enantiomer from the cocrystal. A subsequent extraction step at a higher temperature can then decompose the diastereomeric cocrystal to recover the other enantiomer.

This method has proven to be highly efficient. After an initial resolution step yielding enantiomeric excess (ee) values between 65-90%, a second resolution step can be performed on the enriched fractions. By repeating the procedure, both enantiomers of this compound can be produced in quantitative yields with a purity exceeding 99% ee. The cocrystal of (R,R)-1,2-cyclohexanediol with (R,R)-tartaric acid has a 1:1 molar ratio and a relatively high melting point of 133°C, which contributes to the stability and effectiveness of this resolution method.

Resolving AgentMolar Ratio (Agent:Racemate)Separation TechniqueEnantiomeric Excess (ee)
(S,S)- or (R,R)-Tartaric Acid≥ 0.5Supercritical Fluid Extraction (SFE)65-90% (one step)
(S,S)- or (R,R)-Tartaric Acid≥ 0.5Supercritical Fluid Extraction (SFE)>99% (two steps)

Synthesis of Differentiated trans-1,2-Diol Derivatives

The synthesis of differentiated trans-1,2-diol derivatives, where the two hydroxyl groups are distinguished by different protecting groups, is crucial for their use in complex molecule synthesis. A versatile method allows for the preparation of optically active trans-1,2-diol monosilyl ether derivatives starting from ketones.

This synthetic sequence begins with the formation of a silyl enol ether from a ketone. This intermediate then undergoes a Shi asymmetric epoxidation, which introduces chirality into the molecule. The resulting α-silyloxy epoxide is a key intermediate that can be isolated. This epoxide then undergoes highly regio- and stereospecific ring-opening upon reaction with nucleophiles like hydrides or alkylides.

Specifically, using tert-butyldiphenylsilyl (TBDPS) enol ethers has proven effective. These substrates undergo enantioselective epoxidation, and the resulting tert-butyldiphenylsilyloxy epoxides can be isolated by simple extraction. The subsequent addition of hydride donors or organometallic reagents such as trimethylaluminum (B3029685) and triethylaluminum (B1256330) proceeds with high regio- and stereospecificity to yield the desired differentiated trans-1,2-diol products. This method provides a powerful tool for the retrosynthetic analysis and construction of complex targets containing differentiated diol motifs.

SubstrateKey StepsProduct Type
Ketones1. Silyl enol ether formation (e.g., TBDPS ether) 2. Shi asymmetric epoxidation 3. Regio- and stereospecific nucleophilic addition (hydride, alkylide)Optically active trans-1,2-diol monosilyl ether derivatives

Stereochemistry and Conformational Analysis of Trans 1,2 Cyclohexanediol

Chair Conformations and Stability

The cyclohexane (B81311) ring in trans-1,2-cyclohexanediol predominantly adopts a chair conformation to minimize angle and torsional strain. chemeurope.com The relative stability of the possible chair conformers is determined by the positions of the two hydroxyl substituents, which can be either axial or equatorial.

In the trans isomer of 1,2-disubstituted cyclohexanes, the two substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). chemeurope.com A chair flip interconverts these two forms. ias.ac.in Consequently, one conformer of this compound will have both hydroxyl groups in axial positions, while the other will have both in equatorial positions. libretexts.org

For instance, in trans-1,2-dimethylcyclohexane, a similar system, the diequatorial conformer is favored by approximately 11.4 kJ/mol over the diaxial conformer. libretexts.org The energy difference in this compound is also substantial, leading to a strong preference for the diequatorial conformation at equilibrium. pharmacy180.com The energy cost associated with having two axial hydroxyl groups makes the diaxial conformation significantly less populated.

Table 1: Conformational Analysis of trans-1,2-Cyclohexanediol

Conformer Hydroxyl Group Positions Relative Stability Key Interactions
1 Diequatorial More Stable Gauche interaction between hydroxyl groups
2 Diaxial Less Stable 1,3-diaxial interactions with axial hydrogens

In the more stable diequatorial conformation of this compound, the two hydroxyl groups are in a gauche relationship to each other, with a dihedral angle of approximately 60°. stackexchange.comquora.com This arrangement introduces some torsional strain, known as a gauche interaction. libretexts.org However, this strain is considerably less destabilizing than the 1,3-diaxial interactions present in the diaxial conformer. libretexts.orglibretexts.org The diaxial conformer suffers from four 1,3-diaxial interactions, which are a major source of steric strain. quora.comyoutube.com

Conformational Equilibria in Solution

In solution, this compound exists as an equilibrium mixture of its chair conformers. However, due to the significant energy difference, the equilibrium heavily favors the diequatorial conformer. stackexchange.comaskfilo.com The properties of the solvent can influence this equilibrium. For example, in aqueous solutions, the solvation of the hydroxyl groups can play a role in the relative energies of the conformers. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study these conformational equilibria in solution, with coupling constants providing information about the dihedral angles and thus the preferred conformation. researchgate.net

Intramolecular Hydrogen Bonding and its Influence on Conformation

While intramolecular hydrogen bonding can be a significant stabilizing factor in some diols, its role in the preferred conformation of this compound is less pronounced in the chair form. In the diequatorial conformation, the distance and orientation of the two hydroxyl groups are not ideal for strong intramolecular hydrogen bonding. stackexchange.com The diaxial conformation could potentially allow for a closer approach of the hydroxyl groups, but the severe steric strain of this conformation generally outweighs any potential stabilization from hydrogen bonding. stackexchange.com However, in the gas phase, some conformers exhibiting intramolecular hydrogen bonds have been computationally identified, though their contribution in solution is reduced. researchgate.net The presence of intermolecular hydrogen bonding is more significant, particularly in the condensed phases. akjournals.com

Polymorphism and Crystal Structures

This compound is known to exhibit polymorphism, meaning it can exist in more than one crystalline form. uc.pt At least two crystalline phases have been identified for the racemic mixture. researchgate.net X-ray diffraction studies have been employed to determine the crystal structures of these polymorphs. researchgate.net These studies reveal that the molecules in the crystal lattice are typically held together by networks of intermolecular hydrogen bonds. akjournals.com The specific conformation adopted by the molecule in the solid state can vary between polymorphs. For example, while the diequatorial conformer is generally more stable, it is possible for the diaxial or other conformations to be present in a crystal structure, sometimes even coexisting in a phenomenon known as conformational isomorphism, as seen in trans-1,4-cyclohexanediol. figshare.comacs.org The crystal structure of racemic this compound has been determined to be orthorhombic, with the molecules forming dimers linked by hydrogen bonds. researchgate.net

Reactivity and Reaction Mechanisms Involving Trans 1,2 Cyclohexanediol

Oxidative Cleavage Reactions

The oxidative cleavage of trans-1,2-cyclohexanediol is a significant reaction, particularly as a pathway to producing valuable dicarboxylic acids like adipic acid. This process involves the breaking of the carbon-carbon bond between the two hydroxyl-bearing carbons.

The use of hydrogen peroxide as the oxidant in combination with a heteropolyacid catalyst like 12-tungstophosphoric acid represents a cleaner, more environmentally friendly approach to producing adipic acid compared to traditional methods that use nitric acid and generate significant nitrogen oxide emissions. researchgate.netmdpi.com

Table 1: Oxidation of trans-1,2-Cyclohexanediol
ReactantCatalyst SystemProductYieldReference
This compound12-Tungstophosphoric Acid / H₂O₂Adipic AcidAlmost Quantitative jst.go.jpresearchgate.netnih.gov

The oxidative cleavage of this compound proceeds through a series of intermediate compounds. The initial step in the oxidation process is the conversion of the vicinal diol to an α-hydroxyketone, specifically 2-hydroxycyclohexanone. jst.go.jpresearchgate.netresearchgate.netresearchgate.net This intermediate is a key species in the reaction pathway leading to the final dicarboxylic acid product. researchgate.netresearchgate.net

Following the formation of the α-hydroxyketone intermediate, the reaction mechanism is proposed to involve a Baeyer-Villiger rearrangement. jst.go.jpresearchgate.net This step is preceded by the nucleophilic attack of hydrogen peroxide on the carbonyl carbon of the α-hydroxyketone. jst.go.jpresearchgate.netnih.gov The resulting dihydroxy-hydroperoxide then undergoes the Baeyer-Villiger rearrangement to form a cyclic ester. jst.go.jpresearchgate.netnih.gov

This cyclic ester is subsequently hydrolyzed, and a final oxidation step yields the dicarboxylic acid, adipic acid. jst.go.jpresearchgate.netnih.gov The Baeyer-Villiger oxidation is a crucial transformation in this pathway, converting the cyclic ketone structure into a lactone, which is a precursor to the final ring-opened product. beilstein-journals.orgbeilstein-journals.org The entire sequence, from the initial oxidation of the diol to the final hydrolysis step, represents a comprehensive mechanism for the conversion of this compound to dicarboxylic acids. jst.go.jpresearchgate.net

An alternative approach to the oxidative cleavage of this compound avoids the use of transition metal catalysts. One such method employs Oxone as the oxidant in the presence of a halide catalyst, such as sodium chloride (NaCl), in a solvent system of acetonitrile (B52724) and water. csic.es This system has been shown to achieve full conversion of this compound with a 99% yield of adipic acid after 24 hours. csic.es The reaction is believed to proceed through the intermediate formation of a hydroxyketone and a diketone, which are then rapidly oxidized. csic.es

The proposed mechanism for this metal-free oxidation involves a double oxidation of the vicinal diol to a diketone, followed by a Baeyer-Villiger oxidation to form an anhydride, which then undergoes in situ hydrolysis to the dicarboxylic acid. csic.es The absence of a transition metal catalyst makes this a potentially more sustainable and cost-effective method for the production of adipic acid. csic.escsic.es

Derivatization Reactions for Analytical and Synthetic Purposes

Derivatization of this compound is a valuable technique for both analytical and synthetic applications. By converting the diol into a different chemical form, its properties can be altered to facilitate analysis or to prepare it for further chemical transformations.

For the purpose of chiral analysis, this compound can be derivatized through acylation, such as acetylation. researchgate.netresearchgate.net This process involves reacting the diol with an acylating agent, like acetic acid, often in the presence of a catalyst such as iodine. researchgate.net The resulting acetylated derivatives, such as trans-R,R-2-hydroxycyclohexyl acetate (B1210297), can then be analyzed by chiral gas chromatography (GC). researchgate.netresearchgate.net

This derivatization is often necessary to improve the chromatographic properties of the analyte and to enhance the separation of its enantiomers on a chiral stationary phase. jfda-online.com The resolution of the enantiomeric esters can be measured using a capillary gas chromatograph equipped with a specialized column, such as a CP Chirasil-DEX CB column. researchgate.net The ability to separate and quantify the enantiomers of this compound is crucial in contexts where stereochemistry is important.

Reaction with Boronic Acids (e.g., BPBA) for LC/MS Detection

The reaction of vicinal diols, such as this compound, with boronic acids to form cyclic boronic esters is a well-established method for enhancing their detection by liquid chromatography/mass spectrometry (LC/MS). nih.govnih.gov Boronic acids can act as derivatizing reagents, improving the ionization efficiency and chromatographic behavior of diols that are otherwise difficult to analyze. nih.govresearchgate.net

One such reagent is 2-bromopyridine-5-boronic acid (BPBA), which has been successfully employed for the derivatization of various diols, including this compound. nih.gov The reaction involves the formation of a boronic ester, which can be readily detected by LC/electrospray ionization-mass spectrometry (LC/ESI-MS). nih.gov This derivatization significantly enhances the sensitivity of detection for diols. nih.gov

Studies have shown that both cis- and this compound can be derivatized by BPBA. nih.govnih.gov However, the reactivity differs between the stereoisomers. As anticipated, cis-1,2-cyclohexanediol (B155557) exhibits a higher reactivity towards BPBA compared to its trans-isomer. This is attributed to the larger O–C–C–O dihedral angle in the trans-isomer, which makes the formation of the cyclic boronic ester less favorable. nih.gov The relative affinity of various diols towards BPBA has been evaluated, and this compound was found to be less reactive than its cis-counterpart and the more flexible 3,4-hexanediol. nih.gov

The general applicability of BPBA as a derivatizing agent for vicinal diols for LC/MS analysis has been demonstrated, providing a simple and rapid analytical method without the need for complex chemical derivatizations. nih.gov

Table 1: Reactivity of Various Diols with BPBA

DiolRelative Reactivity with BPBA
3,4-HexanediolHigh
cis-1,2-CyclohexanediolHigh
This compoundLower than cis-isomer
trans-1,2-DihydronaphthalenediolLowest among tested

Data sourced from concentration-dependent boronic ester formation studies. nih.gov

Formation of Ketal Derivatives

This compound can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic ketal (or acetal) derivatives. masterorganicchemistry.comlibretexts.org This reaction is a fundamental transformation in organic chemistry, often utilized for the protection of diol or carbonyl functionalities. masterorganicchemistry.com When a diol with a 1,2-hydroxyl group configuration, such as this compound, reacts with a ketone or aldehyde, a five-membered ring known as a dioxolane is formed. google.com

The formation of ketals is a reversible process. libretexts.org The forward reaction, ketalization, is typically driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark trap or molecular sieves. libretexts.org Conversely, the ketal can be hydrolyzed back to the diol and the carbonyl compound by treatment with aqueous acid. masterorganicchemistry.comlibretexts.org

The mechanism of ketal formation from a diol and a carbonyl compound under acidic conditions involves several key steps:

Protonation of the carbonyl oxygen to increase its electrophilicity. libretexts.org

Nucleophilic attack of one of the diol's hydroxyl groups on the activated carbonyl carbon, forming a hemiacetal intermediate. libretexts.org

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). libretexts.org

Elimination of water to form a resonance-stabilized oxocarbenium ion. masterorganicchemistry.com

Intramolecular attack by the second hydroxyl group of the diol on the oxocarbenium ion to form the cyclic ketal ring. libretexts.org

Deprotonation to yield the final neutral ketal product. masterorganicchemistry.com

The stability and formation of ketals can be influenced by stereochemistry. For instance, the stability of ketals derived from cyclic diols can be inverted compared to the diols themselves, a principle that has been exploited in diastereomeric resolutions. princeton.edu

Catalytic Transformations

Tin(II) Chloride Catalyzed Reactions with Diazodiphenylmethane

The reaction of vicinal diols with diazodiphenylmethane, catalyzed by tin(II) chloride (SnCl₂), provides a method for the regioselective introduction of diphenylmethyl (benzhydryl) ethers. researchgate.netnih.gov This reaction has been studied with both cis- and this compound in an aprotic solvent like 1,2-dimethoxyethane, leading to the formation of the corresponding monodiphenylmethyl ethers. researchgate.netnih.gov

Key findings from these studies include:

The SnCl₂ catalyst is effective for both cis- and this compound. researchgate.netnih.gov

The rate of the reaction is greater for the trans-isomer compared to the cis-isomer under conditions where catalyst destruction is minimal. researchgate.netnih.gov

The catalyst's stability is a concern at high reagent concentrations, particularly with the trans-diol. researchgate.netnih.gov

The mechanism of this reaction has been a subject of investigation. Initially, a 1,3,2-dioxastannolane intermediate was proposed. However, kinetic studies of the reaction with ethylene (B1197577) glycol suggested that this intermediate is unlikely. researchgate.netnih.gov The results instead point towards a mechanism involving tin(II) chloride complexes in a dynamic equilibrium with the diol. researchgate.netnih.gov The apparent rate constant shows a complex relationship with the diol concentration and is inversely related to the initial concentration of diazodiphenylmethane. nih.gov

Table 2: Comparison of SnCl₂ Catalyzed Reaction of Cyclohexanediol Isomers

IsomerCatalyst EffectivenessReaction RateCatalyst Stability Concern
cis-1,2-CyclohexanediolYesSlower than transLess pronounced
This compoundYesFaster than cisHigher at high concentrations

Data based on studies of SnCl₂ catalyzed reactions with diazodiphenylmethane. researchgate.netnih.gov

Asymmetric Ring Cleavage Reactions

This compound and its derivatives are important substrates and products in asymmetric ring cleavage reactions, particularly of epoxides. The acid-catalyzed hydrolysis of cyclohexene (B86901) oxide is a common method to produce this compound. libretexts.org This reaction proceeds via an anti-hydroxylation mechanism, where a protonated epoxide is attacked by a water molecule, leading to the trans-diol product. libretexts.org

More sophisticated catalytic systems have been developed to achieve asymmetric ring-opening (ARO) of meso-epoxides, yielding enantiomerically enriched trans-diols. For example, cyclic oligomeric Co-salen complexes have been used as catalysts for the asymmetric hydrolysis of cyclohexene oxide. mdpi.com This method can produce this compound in high yield (98%) and high enantiomeric excess (94% ee). mdpi.com The ARO of epoxides is a powerful tool in organic synthesis as it allows for the stereospecific installation of two adjacent functional groups. mdpi.com

Furthermore, chiral auxiliaries derived from this compound can be used in asymmetric synthesis. For instance, (S,S)-cyclohexane-1,2-diol has been employed as a chiral auxiliary in the diastereoselective alkylation of β-keto esters. acs.org The resulting products can then be converted into optically active α,α-disubstituted amino acids. acs.org

The reverse transformation, the selective epimerization of trans-diols to their less stable cis-isomers, has also been achieved. princeton.edu This process can be accomplished through a combination of hydrogen atom transfer photocatalysis and transient thermodynamic control mediated by boronic acids, which selectively form more stable esters with cis-diols. princeton.edu

Applications of Trans 1,2 Cyclohexanediol in Advanced Synthesis

Chiral Auxiliaries in Asymmetric Synthesisresearchgate.netscbt.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The C2-symmetric backbone of trans-1,2-cyclohexanediol makes it an effective chiral auxiliary for controlling the formation of new stereocenters.

Asymmetric Simmons-Smith Cyclopropanationacsgcipr.org

The Simmons-Smith reaction is a widely used method for the synthesis of cyclopropanes from alkenes. When applied to allylic ethers derived from chiral alcohols, the reaction can proceed with high diastereoselectivity. This compound has been successfully employed as a chiral auxiliary in this context. acsgcipr.org By forming an acetal (B89532) with an allylic aldehyde, the diol auxiliary directs the cyclopropanation of the double bond. wiley-vch.de

Research has shown that the use of this compound as a chiral auxiliary for the asymmetric cyclopropanation of allylic ethers can lead to a high level of stereochemical induction, with diastereomeric ratios exceeding 20:1, particularly when bis(chloromethyl)zinc is used as the cyclopropanating agent. ucl.ac.uk The efficiency of this auxiliary is attributed to its ability to form a bidentate complex with the zinc reagent, thereby creating a rigid, sterically defined environment that directs the approach of the carbene to one face of the alkene. wiley-vch.de

Table 1: Asymmetric Simmons-Smith Cyclopropanation using this compound as a Chiral Auxiliary

Substrate Reagent Diastereomeric Ratio Reference

Diastereoselective Alkylation for α,α-Disubstituted α-Amino Acid Synthesisresearchgate.net

α,α-Disubstituted α-amino acids are important components of many biologically active peptides and natural products. researchgate.net Their synthesis in enantiomerically pure form is a significant challenge. One successful strategy involves the diastereoselective alkylation of enolates derived from substrates containing a chiral auxiliary.

(S,S)-Cyclohexane-1,2-diol has been utilized as a chiral auxiliary in the synthesis of α,α-disubstituted α-amino acids. acs.org The process begins with the formation of an enol ether from an ethyl 2-substituted-acetoacetate and the chiral diol. Subsequent diastereoselective alkylation of this enol ether proceeds with high diastereoselectivity, typically in the range of 92% to over 95% de. acs.org The resulting β-keto esters, which now possess a chiral quaternary carbon, can be converted into the desired optically active α,α-disubstituted amino acids through a Schmidt rearrangement. acs.orgacs.org

Table 2: Diastereoselective Alkylation for α,α-Disubstituted α-Amino Acid Synthesis

Starting Material Diastereomeric Excess (de) Yield of Enol Ether Final Product Reference
Ethyl 2-methylacetoacetate 92–>95% 31–70% α-Methylated α,α-disubstituted amino acids acs.org

Ligands in Asymmetric Catalysisresearchgate.net

The C2-symmetric framework of this compound is an ideal scaffold for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The diol can be readily converted into a variety of ligand classes, including phosphites and diphosphites, which have shown great utility in a range of catalytic transformations.

Chiral Diphosphite Ligands in Palladium-Catalyzed Allylic Alkylationresearchgate.net

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C, C-N, and C-O bonds. The enantioselectivity of this reaction is highly dependent on the nature of the chiral ligand employed. Chiral diphosphite ligands derived from (1S,2S)-trans-1,2-cyclohexanediol have been successfully applied in this reaction. researchgate.net

For instance, (1S,2S)-bis[(S)-1,1′-binaphthyl-2,2′-diyl]phosphite-cyclohexanediol has been identified as a suitable ligand for the palladium-catalyzed allylic alkylation of (E)-dimethyl 2-(1,3-diphenylallyl)malonate, achieving an enantiomeric excess (ee) of up to 75%. researchgate.net The stereochemical matching between the diol backbone and the binaphthyl phosphite (B83602) moieties is crucial for achieving high enantioselectivity. researchgate.net

Table 3: Palladium-Catalyzed Allylic Alkylation with Diphosphite Ligands

Ligand Substrate Enantiomeric Excess (ee) Reference

Rhodium-Catalyzed Hydroformylationresearchgate.net

Rhodium-catalyzed hydroformylation is an important industrial process for the synthesis of aldehydes from alkenes. The use of chiral ligands allows for the asymmetric version of this reaction, providing access to chiral aldehydes. Monophosphite ligands derived from this compound have been investigated in the rhodium-catalyzed hydroformylation of styrene (B11656). researchgate.net

These catalytic systems have demonstrated high activity, achieving complete conversion of styrene within 4 hours. researchgate.net Furthermore, they exhibit excellent chemoselectivity for the aldehyde products (100%) and high regioselectivity, with up to 98% selectivity for the iso-aldehyde. researchgate.net The Rh(I)/phosphite system is also effective for the hydroformylation of other disubstituted olefins. researchgate.net

Table 4: Rhodium-Catalyzed Hydroformylation of Styrene

Ligand Type Conversion Chemoselectivity (Aldehydes) iso-Regioselectivity Reference

Building Blocks for Complex Molecule Synthesisresearchgate.netsmolecule.com

Beyond its role in asymmetric catalysis, this compound can also serve as a chiral building block, where its carbon skeleton is incorporated into the final structure of a complex molecule. researchgate.netsmolecule.com Its rigid, pre-defined stereochemistry makes it an attractive starting material for the synthesis of natural products and other intricate targets.

The use of racemic this compound as a building block has been noted in the synthesis of more complex structures. researchgate.net Its diol functionality allows for a wide range of chemical modifications, enabling its elaboration into more complex molecular architectures. smolecule.com For example, it can be a precursor in the synthesis of various pharmaceutical intermediates. The defined spatial relationship of the two hydroxyl groups provides a stereochemical anchor that can guide the construction of subsequent stereocenters.

Pharmaceuticals and Agrochemicals

This compound serves as a crucial chiral building block in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. mdpi.comresearchgate.netguidechem.com Its rigid cyclohexane (B81311) framework and the stereospecific arrangement of its hydroxyl groups make it an ideal starting material for creating molecules with specific three-dimensional structures, which is often a critical factor for biological activity.

The diol's versatility is demonstrated in its use as an intermediate in the production of various pharmaceutical compounds. smolecule.com For instance, it has been utilized in the synthesis of antifungal agents. The specific stereoisomers of this compound, such as (1S, 2S)-trans-1,2-cyclohexanediol, are employed as chiral auxiliaries and ligands in asymmetric synthesis, allowing for the creation of enantiomerically pure products. sigmaaldrich.comsigmaaldrich.cn This is particularly important in drug development, where different enantiomers of a chiral drug can have vastly different pharmacological effects.

In the field of agrochemicals, trans-diols are valuable intermediates for synthesizing active ingredients. mdpi.comresearchgate.netguidechem.com The precise stereochemistry offered by this compound allows for the development of pesticides and herbicides with high target specificity and reduced environmental impact.

Aminocyclitols and Analogs

This compound is a key precursor in the synthesis of aminocyclitols, a class of compounds that form the core structure of many important antibiotics and other biologically active molecules. mdpi.comresearchgate.netresearchgate.net Aminocyclitols are cyclohexane rings substituted with multiple amino and hydroxyl groups, and their specific stereochemistry is vital for their biological function.

The synthesis of aminocyclitols from this compound often involves a series of chemical transformations that introduce amino functionalities while maintaining or altering the stereochemistry of the hydroxyl groups. For example, derivatives of this compound can be used to synthesize conduramines and their analogs, which are key building blocks for a wide range of natural products. irbbarcelona.org

Researchers have developed various strategies to synthesize different stereoisomers of aminocyclitols starting from cyclohexene (B86901) oxide, a precursor to this compound. acs.org These methods often involve stereoselective reactions such as Sharpless asymmetric epoxidation, diastereoselective additions, and ring-closing metathesis to control the arrangement of functional groups on the cyclohexane ring. irbbarcelona.org The synthesis of deoxyinosamines, a new family of aminocyclitols, has been achieved through the dihydroxylation of deoxyconduramines derived from this compound precursors. irbbarcelona.org

Furthermore, model reactions have been developed for the synthesis of streptamine, a key component of the antibiotic streptomycin, utilizing nitrocyclitol acetates derived from cyclohexane diols. cdnsciencepub.com These studies highlight the importance of this compound and its derivatives as versatile starting materials for the construction of complex and biologically significant aminocyclitol structures. cdnsciencepub.comkeio.ac.jp

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed analysis of trans-1,2-cyclohexanediol.

¹H NMR for Purity and Stereoselectivity Monitoring

Proton NMR (¹H NMR) is instrumental in confirming the identity and assessing the purity of this compound. The chemical shifts of the protons, particularly those attached to the carbons bearing the hydroxyl groups (C1 and C2), are indicative of the trans configuration. In a typical ¹H NMR spectrum, the signals for the methine protons (CH-OH) appear at distinct chemical shifts. For instance, in one study, the methine protons of this compound were observed at approximately 3.33 ppm and 3.91 ppm. chemicalbook.com The integration of these signals relative to other protons in the molecule allows for the quantification of purity.

Furthermore, ¹H NMR is crucial for monitoring the stereoselectivity of reactions that produce this compound. The coupling constants (J-values) between the vicinal protons on C1 and C2 are particularly informative. In cyclohexane (B81311) systems, the coupling constant between two axial protons (J_ax-ax) is typically large (around 10-12 Hz), while the coupling constants for axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) protons are smaller (approximately 3-5 Hz and 2-3 Hz, respectively). chemicalforums.com The observation of a large coupling constant for the methine protons is consistent with a diaxial arrangement, which is a predominant conformation for the trans isomer. This allows researchers to distinguish it from the cis isomer and to quantify the diastereomeric excess in a sample. researchgate.netresearchgate.net

¹H NMR Chemical Shift Data for trans-1,2-Cyclohexanediol
Proton AssignmentReported Chemical Shift (ppm)SolventReference
CH-OH3.33Not Specified chemicalbook.com
CH-OH3.91Not Specified chemicalbook.com
CH (axial, adjacent to OH)3.37CDCl₃ scispace.com
Other ring protons1.00 - 1.95Not Specified chemicalbook.com

¹³C NMR for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are sensitive to their chemical environment and stereochemistry. The carbons bearing the hydroxyl groups (C1 and C2) typically resonate at a downfield position compared to the other methylene (B1212753) carbons of the cyclohexane ring due to the deshielding effect of the oxygen atoms. For example, in CDCl₃, the chemical shifts for C1 and C2 in the cis-isomer have been reported at 75.84 ppm. bmrb.io While specific data for the trans-isomer can vary, the unique set of signals in the ¹³C NMR spectrum serves as a fingerprint for the compound, confirming its carbon framework. nih.govsci-hub.se The number of distinct signals can also confirm the symmetry of the molecule.

¹³C NMR Chemical Shift Data for Cyclohexanediol Isomers
CompoundCarbon AssignmentReported Chemical Shift (ppm)SolventReference
cis-1,2-CyclohexanediolC1, C275.84CDCl₃ bmrb.io
cis-1,2-CyclohexanediolC3, C632.86CDCl₃ bmrb.io
cis-1,2-CyclohexanediolC4, C524.33CDCl₃ bmrb.io
trans-1,4-CyclohexanediolC1, C469.63CDCl₃ chemicalbook.com
trans-1,4-CyclohexanediolOther ring carbons32.83CDCl₃ chemicalbook.com

NMR Studies of Conformational Equilibria and Coupling Constants

NMR spectroscopy is a powerful tool for investigating the conformational equilibria of this compound in solution. The cyclohexane ring can exist in different chair conformations, and for the trans isomer, this involves an equilibrium between the diequatorial and diaxial forms. ucl.ac.uk By analyzing the temperature dependence of the NMR spectra, particularly the vicinal coupling constants, researchers can determine the thermodynamic parameters of this equilibrium. ucl.ac.ukacs.org The Karplus relationship, which correlates the dihedral angle between vicinal protons with their coupling constant, is fundamental to these studies. cdnsciencepub.com For instance, a larger time-averaged coupling constant for the methine protons suggests a higher population of the diaxial conformer. cdnsciencepub.comresearchgate.net Such studies have provided valuable insights into the non-bonded interactions that govern the conformational preferences of substituted cyclohexanes. cdnsciencepub.comresearchgate.net

Gas Chromatography (GC) and Chiral GC Analysis

Gas chromatography is a widely used technique for separating and analyzing volatile compounds like this compound. When coupled with a flame ionization detector (FID), GC can be used to assess the purity of a sample. cdnsciencepub.com

For the separation of the enantiomers of this compound, chiral gas chromatography is essential. sigmaaldrich.comscribd.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (1R,2R) and (1S,2S) enantiomers, leading to their separation. gcms.cz Various cyclodextrin-based CSPs, such as Astec® CHIRALDEX™ B-PH, have proven effective for this purpose. sigmaaldrich.comgcms.cz The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. acs.org This is particularly important in asymmetric synthesis and resolution studies. researchgate.netrsc.org In some cases, derivatization of the diol to its acetate (B1210297) esters can enhance the separation and detection. researchgate.netresearchgate.net

Chiral GC Column Conditions for trans-1,2-Cyclohexanediol Enantiomer Separation
ColumnOven TemperatureCarrier GasReference
Astec® CHIRALDEX™ B-PH (30 m x 0.25 mm I.D., 0.12 μm)120 °CHelium sigmaaldrich.com
β-DEX 120 (30 m, 0.25 mm i.d., 0.25 μm phase thickness)130 °CHelium acs.org
Wall immobilized 1:4, allylpermethy-b-CD (10 m x 250 µm i.d.)100–150 °CNot Specified researchgate.net

Infrared (IR) Spectroscopy for Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a key method for studying hydrogen bonding in this compound. The position and shape of the O-H stretching vibration band in the IR spectrum are highly sensitive to the extent and nature of hydrogen bonding. In dilute solutions in non-polar solvents, both intramolecular and intermolecular hydrogen bonds can be observed. researchgate.net Studies have shown that in the gas phase and in non-polar solvents, this compound exists predominantly in a conformation that allows for an intramolecular hydrogen bond. researchgate.netacs.org

In the condensed phase (liquid or solid), intermolecular hydrogen bonding becomes significant, leading to a broad O-H stretching band at lower frequencies. akjournals.com The variation of this band with temperature can be used to study phase transitions. akjournals.comresearchgate.net By combining experimental IR spectra with computational methods, researchers can gain detailed insights into the specific hydrogen bonding motifs, such as the formation of dimers and trimers in solution. researchgate.netrsc.org For example, studies have identified distinct stretching modes for the donor and acceptor OH groups involved in intramolecular hydrogen bonding. acs.org

Mass Spectrometry (MS), including LC/MS and ESI-MS

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of the molecule. nist.govnist.gov Common fragmentation pathways include the loss of water and cleavage of the cyclohexane ring. nih.gov

Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful technique for the analysis of this compound in complex mixtures. sigmaaldrich.comlaboratorioanalisicroceazzurra.it Electrospray ionization (ESI) is a soft ionization technique commonly used in LC/MS that allows for the detection of the protonated molecule [M+H]⁺ or other adducts. nih.gov ESI-MS has been employed to study the derivatization of this compound with reagents like 4-bromophenylboronic acid (BPBA), which can enhance detection sensitivity. nih.gov This approach has been used to investigate the affinity of derivatizing agents for cis and trans diols. nih.gov High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments. lookchem.com

Mass Spectrometry Data for trans-1,2-Cyclohexanediol
TechniqueIonization ModeObserved Ions (m/z)Reference
EI-MSPositive116 (M⁺), 98, 84, 70, 57, 41 nih.gov
LC/ESI-MS (with BPBA derivatization)Positive[M+H]⁺ of the boronic ester nih.gov

X-Ray Diffraction Analysis for Crystal Structure Determination

X-ray Diffraction (XRD) is a primary technique for elucidating the three-dimensional atomic arrangement of crystalline solids. In the study of this compound, XRD has been instrumental in confirming its stereochemistry and understanding its intermolecular interactions in the solid state.

Research has shown that both cis- and this compound crystallize in the orthorhombic space group, with a proposed structure consisting of layers of dimers linked by interdimeric hydrogen bonds. akjournals.com A detailed single-crystal X-ray diffraction analysis was performed on a novel co-crystal formed between (R,R)-1,2-cyclohexanediol and (R,R)-tartaric acid, which is significant in the enantiomeric resolution of (±)-trans-1,2-cyclohexanediol. researchgate.net The study determined that this 1:1 molar ratio co-crystal belongs to the orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net

The crystal structure reveals a complex hydrogen-bonding network forming a sandwich-like sheet arrangement. researchgate.net Within these sheets, double layers of tartaric acid molecules form the inner core, while the this compound molecules cover the top and bottom surfaces. researchgate.net The hydrophobic cyclohexane rings are oriented outwards from this layered structure. researchgate.net This specific packing and the extensive hydrogen bonding contribute to the increased stability of the co-crystal. researchgate.net XRD is also used to distinguish and quantify the different crystalline components, such as unreacted diol enantiomers and the diastereomeric co-crystal, during resolution processes like supercritical fluid extraction. acs.org

Table 1: Crystallographic Data for the Co-crystal of (R,R)-1,2-Cyclohexanediol and (R,R)-Tartaric Acid researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.7033(13)
b (Å) 7.2643(16)
c (Å) 24.863(5)
Z (molecules/unit cell) 4

Differential Scanning Calorimetry (DSC) for Polymorphism Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate how a material's physical properties change with temperature. It is particularly valuable for studying phase transitions, such as melting and crystallization, and identifying polymorphic forms.

DSC studies on the isomers of 1,2-cyclohexanediol (B165007) have revealed distinct thermal behaviors. Heat capacity measurements using DSC showed that the trans-enantiomers of 1,2-cyclohexanediol exhibit a single-step fusion process. researchgate.net This is in contrast to cis-1,2-cyclohexanediol (B155557), which forms a highly disordered solid phase (a plastic crystal) before it melts. researchgate.netresearchgate.net The investigation of phase transitions in this compound and its cis-isomer was conducted over a temperature range of 241 K to 383 K. researchgate.net

Further analysis using DSC in conjunction with polarized light microscopy has provided deeper insights into the phase behavior of this compound. These studies have confirmed the existence of a stable crystalline phase and, for the first time, identified a metastable phase for this enantiomeric form. uc.pt

DSC has also been employed to study the phase relations of co-crystals. An analysis of a 1:1 co-crystal of (R,R)-1,2-cyclohexanediol and (R,R)-tartaric acid recorded a relatively high melting point of 133°C, indicating significant crystal stability. researchgate.net DSC studies on binary mixtures involving this co-crystal identified specific eutectic temperatures. A mixture of the co-crystal with (R,R)-1,2-cyclohexanediol showed a eutectic temperature of 100°C, while a mixture with (R,R)-tartaric acid had a eutectic at 131°C. researchgate.net A separate eutectic temperature of 85°C was observed between (S,S)-1,2-cyclohexanediol and (R,R)-tartaric acid. researchgate.net These findings are crucial for designing and optimizing enantiomeric separation processes.

Table 2: Thermal Analysis Data for this compound and Related Mixtures researchgate.net

Sample Thermal Event Temperature (°C)
Co-crystal of (R,R)-1,2-Cyclohexanediol and (R,R)-Tartaric Acid Melting Point 133
Binary Mixture: Co-crystal and (R,R)-1,2-Cyclohexanediol Eutectic Point 100
Binary Mixture: Co-crystal and (R,R)-Tartaric Acid Eutectic Point 131

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study the mechanisms of chemical reactions involving trans-1,2-cyclohexanediol.

DFT calculations have been instrumental in elucidating the mechanistic pathways of various reactions. For instance, in the oxidation of this compound, DFT can be used to model the transition states and intermediates, providing energetic information that helps to determine the most likely reaction pathway. semanticscholar.org Studies have shown that DFT calculations, often at levels like M06-2X/6-31g(d,p), can reveal the role of catalysts and the stereoselectivity of reactions. mdpi.com For example, in the hydroxylation of benzene (B151609) catalyzed by a Ni(II) complex, DFT calculations helped to understand the formation of C-O bonds and the role of different intermediates. acs.org These computational approaches allow for the mapping of the potential energy surface, identifying the lowest energy paths from reactants to products.

Quantum-Chemical Methods for Molecular Structures and Conformers

Quantum-chemical methods are essential for determining the stable molecular structures and conformational preferences of this compound. researchgate.net These methods, ranging from semi-empirical to high-level ab initio calculations, provide detailed information about bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.

For this compound, the cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. The two hydroxyl groups can be in either axial or equatorial positions. Quantum-chemical calculations have been used to determine the relative energies of these different conformers. researchgate.net Studies have shown that for this compound, the diequatorial conformer is generally more stable than the diaxial conformer. reddit.com The choice of the computational method and basis set, such as B3LYP/6-311++G**, is crucial for obtaining accurate results that align with experimental data from techniques like infrared spectroscopy. researchgate.net

Study of Hydrogen Bonding Cooperativity in Oligomers

The hydroxyl groups in this compound can form both intramolecular and intermolecular hydrogen bonds. The study of hydrogen bonding in oligomers (dimers, trimers, etc.) is critical for understanding its behavior in condensed phases.

Computational studies have revealed the importance of hydrogen bonding cooperativity, where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in an oligomer. researchgate.net DFT calculations have been employed to investigate the structures and energetics of dimers and trimers of this compound. researchgate.net These studies show that in cyclic oligomers, the intramolecular hydrogen bonds present in the monomer are often weakened or broken, while they are reinforced in open-chain oligomers. researchgate.net The cooperative effect leads to shorter and stronger hydrogen bonds in larger aggregates. nih.gov For example, in some systems, the mean length of cooperative hydrogen bonds was found to be 1.805(9) Å, significantly shorter than the 1.869(23) Å for non-cooperative bonds. researchgate.net

Conformational Space Exploration by MP2 Calculations

Møller-Plesset perturbation theory of the second order (MP2) is a post-Hartree-Fock ab initio method that includes electron correlation effects, providing more accurate energies and geometries than DFT for certain systems. It is particularly useful for exploring the conformational space of flexible molecules like this compound.

MP2 calculations have been used to perform a full conformational analysis of related dihydroxyl cyclohexane derivatives. uc.ptrsc.org For instance, in a study of trans-1,4-cyclohexanedimethanol, MP2 calculations showed that the bi-equatorial conformers have similar stability, while the bi-axial conformers are much higher in energy. uc.ptrsc.orgresearchgate.net Such studies involve systematically changing the dihedral angles of the substituents to map out the potential energy surface and identify all low-energy conformers. uc.ptresearchgate.net This comprehensive exploration is crucial for understanding the molecule's behavior in different environments and its polymorphic forms. uc.ptrsc.orgresearchgate.net

Solubility Modeling (e.g., UNIFAC, Scatchard-Hildebrand Equations)

Predicting the solubility of this compound in various solvents is essential for its purification and application in chemical processes. acs.org Solubility models like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model and the Scatchard-Hildebrand equation are used for this purpose.

The Scatchard-Hildebrand equation is a regular solution theory used to estimate solubility based on the solubility parameters of the solute and solvent. nih.gov However, for polar systems like this compound in polar solvents, this model may not be accurate. acs.org The UNIFAC model, a group-contribution method, often provides better predictions by considering the interactions between different functional groups in the mixture. acs.orgresearchgate.net Studies have shown that a modified UNIFAC model can accurately correlate the experimental solubility data of this compound in mixed solvents like ethyl acetate (B1210297) and water. acs.orgresearchgate.net In some cases, defining this compound as a new group within the UNIFAC framework has improved the accuracy of the solubility predictions. researchgate.net

Table 1: Comparison of Solubility Models for this compound in Ethyl Acetate + Water

Model Accuracy Reference
Scatchard-Hildebrand Equation Less Accurate acs.org

Kinetic Isotope Effects (KIE) in Catalytic Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its heavier isotopes. It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step.

In catalytic reactions involving this compound, such as its dehydrogenation, measuring the KIE can provide crucial mechanistic insights. semanticscholar.org For example, a significant KIE (kH/kD > 1) upon replacing a hydrogen atom with deuterium (B1214612) at a C-H bond that is cleaved in the reaction would indicate that this bond breaking is part of the rate-limiting step. Theoretical calculations of KIEs for the C-H bond dissociation in the oxidation of cyclohexanediol have shown values in the range of 4.9-7.4 at 300 K, which is consistent with experimental observations. semanticscholar.org In the hydrogenation of related dihydroxybenzenes, the use of deuterium instead of hydrogen has revealed unique kinetic isotope effects for different isomers, affecting the reaction rates and product distributions. mdpi.com These studies underscore the utility of KIEs in understanding the intricate details of catalytic cycles. nih.gov

Q & A

Q. What are the most efficient synthetic routes for trans-1,2-cyclohexanediol, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • One-Pot Dihydroxylation: Cyclohexene can be converted to trans-1,2-cyclohexanediol via a solvent-free, one-pot epoxidation and hydrolysis using aqueous H₂O₂ and a phase-transfer catalyst, achieving 97.4% yield .
  • Hydrolysis of Cyclohexene Oxide: Heating cyclohexene oxide (CHO) in water (120°C, 6 h, 5:1 H₂O:CHO ratio) produces trans-1,2-cyclohexanediol with 100% yield and purity, eliminating the need for catalysts or purification .
  • Catalytic Oxidation: Recyclable 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane catalyzes cyclohexene oxidation with H₂O₂ under mild conditions, offering a scalable and eco-friendly method .

Q. How can the stereoisomeric purity of this compound be validated experimentally?

Methodological Answer:

  • Specific Rotation: Enantiopure trans-1,2-cyclohexanediol exhibits a specific rotation of [α]²⁰/D = +38.7° (c = 1.6 in H₂O), validated via polarimetry .
  • Proton NMR: Distinct splitting patterns in NMR spectra differentiate trans- and cis-isomers due to axial-equatorial proton arrangements .
  • Chromatography: Chiral HPLC or GC with polar columns (e.g., β-cyclodextrin phases) resolves enantiomers .

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

Methodological Answer:

  • GC-MS: Quantifies purity and identifies byproducts (e.g., cis-isomer or cyclohexene oxide residues) .
  • FTIR/Raman Spectroscopy: Detects intramolecular hydrogen bonding (e.g., OH stretching at ~3574 cm⁻¹) and conformational flexibility .
  • X-ray Crystallography: Confirms crystal packing and hydrogen-bonding networks in coordination polymers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic systems?

Methodological Answer:

  • Ligand Design: trans-1,2-cyclohexanediol forms 1D coordination polymers with HgCl₂, favoring heterochiral S₄-symmetric dimers over homochiral aggregates .
  • Catalytic Activity: Unlike cis-1,2-cyclohexanediol, the trans-isomer is less effective as a bidentate O-donor ligand in Cu-catalyzed systems due to steric constraints .

Q. What mechanistic insights explain the acid-catalyzed dehydration of this compound?

Methodological Answer:

  • Collisional Activation Studies: Protonated trans-1,2-cyclohexanediol undergoes Wagner-Meerwein ring contraction to cyclopentanecarboxaldehyde via H₂O elimination, confirmed by mass spectrometry .
  • Computational Modeling: Transition-state analysis reveals lower activation barriers for trans-isomer dehydration compared to cis-analogs due to axial-equatorial proton alignment .

Q. How can kinetic models optimize enantioselective reactions involving this compound in supercritical media?

Methodological Answer:

  • Batch vs. Continuous Reactors: A first-order kinetic model fits batch data at high reagent concentrations, while a mechanistic model (incorporating enzyme-substrate binding and chiral recognition) predicts continuous packed-bed reactor outcomes .
  • Parameter Optimization: Reaction rate constants (k₁, k₂) for (±)-trans-1,2-cyclohexanediol resolution in supercritical CO₂ are derived using nonlinear regression .

Q. What role does this compound play in chiral self-recognition and supramolecular assembly?

Methodological Answer:

  • Jet Spectroscopy: Racemic trans-1,2-cyclohexanediol forms heterochiral dimers (S₄ symmetry) with stronger cohesion than homochiral aggregates, validated via FTIR and Raman spectra .
  • Crystallographic Studies: Achiral ligands derived from trans-1,2-cyclohexanediol crystallize in non-centrosymmetric space groups (e.g., P2₁2₁2₁), enabling chirality transfer in coordination networks .

Data Contradictions and Resolution

Q. Why do reported yields for this compound synthesis vary across methods?

Analysis:

  • Catalyst Efficiency: H₂O₂-based methods (e.g., phase-transfer agents) achieve >95% yields but require strict temperature control (<45°C) to prevent side reactions .
  • Solvent-Free vs. Aqueous Systems: Water-catalyzed hydrolysis eliminates solvent contamination but demands precise H₂O:CHO ratios to avoid oligomer formation .

Q. How do computational predictions align with experimental data for this compound dimerization?

Analysis:

  • DFT Calculations: Predict heterochiral dimer stability (ΔG = −15 kJ/mol) but underestimate homochiral contributions observed in jet expansions due to kinetic trapping .
  • Experimental Validation: Raman shifts at 3611 cm⁻¹ confirm transient homochiral dimers with retained intramolecular OH⋯O bonds .

Tables for Key Comparative Data

Synthetic Method Yield (%)Purity (%)Key AdvantageReference
One-Pot Dihydroxylation97.4>99Solvent-free, high efficiency
CHO Hydrolysis in H₂O100100No catalyst, no purification
Diselane-Catalyzed Oxidation8598Recyclable catalyst, mild conditions
Analytical Technique ApplicationKey FindingReference
Specific RotationEnantiopurity validation[α]²⁰/D = +38.7° (enantiopure)
Collisional Activation MSDehydration mechanismCyclopentanecarboxaldehyde formation
FTIR SpectroscopyDimer cohesion analysisHeterochiral S₄-symmetric dimers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.